molecular formula C7H7F3IN5 B1483669 1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2098044-70-1

1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1483669
CAS RN: 2098044-70-1
M. Wt: 345.06 g/mol
InChI Key: RHJHPGSFOBHTQU-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of a similar compound, Benzene, 1-(2-azidoethyl)-3-(trifluoromethyl)-, contains total 23 bond(s); 15 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 positively charged N .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in various chemical reactions. For instance, they can undergo C–H amination and alkene aziridination with organic azides under blue LED light (469 nm) irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, 1-(2-Azidoethyl)-2-(trifluoromethyl)benzene, the molecular formula is C9H8F3N3 and the average mass is 215.175 Da .

Scientific Research Applications

Catalysis

Pyrazolyl–triazolyl donor ligands, synthesized via copper(I)-catalyzed "click" reactions, have been utilized in the preparation of cationic rhodium(I) and iridium(I) complexes. These complexes have been explored as catalysts for hydroamination, showcasing the potential of pyrazole derivatives in catalytic applications (Hua et al., 2012).

Antimicrobial Agents

New series of pyrazole derivatives have been synthesized and characterized for their potential as antimicrobial agents. The synthesized compounds were evaluated for in vitro antibacterial, antifungal, and antioxidant activities, highlighting the role of pyrazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).

Organic Synthesis

Research has focused on the synthesis of various pyrazole derivatives, including the exploration of new synthetic routes to trifluoromethyl-substituted pyrazoles. Such studies contribute to the advancement of organic synthesis methods and the development of novel compounds with potential applications in various fields (Grünebaum et al., 2016).

Photoaffinity Probes

A fipronil-based, highly potent photoaffinity probe for the GABA receptor has been synthesized, demonstrating the use of pyrazole derivatives in the development of biochemical tools for receptor studies (Sammelson & Casida, 2003).

Ligand Design

The synthesis of novel ligands based on pyrazole carboxylic acids, incorporating triazole moieties, has been pursued for applications in medicinal chemistry and metal complex catalysis. This research underscores the versatility of pyrazole derivatives in ligand design and their potential in catalytic applications (Dalinger et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. As a general guideline, compounds with azide groups can be explosive and should be handled with care .

properties

IUPAC Name

1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3IN5/c1-4-5(11)6(7(8,9)10)14-16(4)3-2-13-15-12/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJHPGSFOBHTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN=[N+]=[N-])C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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